5-Fluoro-2-hydroxypyrimidine

Catalog No.
S587887
CAS No.
2022-78-8
M.F
C4H3FN2O
M. Wt
114.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-hydroxypyrimidine

CAS Number

2022-78-8

Product Name

5-Fluoro-2-hydroxypyrimidine

IUPAC Name

5-fluoro-1H-pyrimidin-2-one

Molecular Formula

C4H3FN2O

Molecular Weight

114.08 g/mol

InChI

InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)

InChI Key

HPABFFGQPLJKBP-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=O)N1)F

Synonyms

2-Hydroxy-5-fluoropyrimidine;5-Fluoro-2(1H)-pyrimidinone;5-Fluoro-2-pyrimidinol;5-Fluoropyrimidin-2-one;5-FLUORO-2-HYDROXYPYRIMIDINE;5-FLUORO-2(1H)-PYRIMIDONE;2(1H)-Pyrimidinone, 5-fluoro- (7CI,8CI,9CI);5-Fluoro-2-hydroxypyridimine

Canonical SMILES

C1=C(C=NC(=O)N1)F

The exact mass of the compound 5-Fluoropyrimidin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529069. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoro-2-hydroxypyrimidine (also known as 5-fluoro-2(1H)-pyrimidinone) is a highly stable, fluorinated heterocyclic building block widely utilized in medicinal chemistry and process synthesis. Featuring a pyrimidine core with a C5-fluorine and a C2-hydroxyl group, it serves as a critical intermediate for synthesizing complex kinase inhibitors, nucleoside analogs, and agrochemicals . Beyond its utility as a synthetic precursor, it functions as a liver aldehyde oxidase-activated prodrug of 5-fluorouracil (5-FU), offering distinct pharmacokinetic advantages [1]. Its solid-state stability, unique tautomeric profile, and orthogonal reactivity make it a preferred starting material over more volatile or reactive halogenated analogs in scalable manufacturing workflows .

Substituting 5-fluoro-2-hydroxypyrimidine with the unfluorinated 2-hydroxypyrimidine fundamentally alters the electronic landscape of the ring, removing the metabolic blocking effect of the C5-fluorine and shifting the tautomeric equilibrium away from the hydroxy form, which compromises downstream target binding and lipophilicity [3]. Conversely, attempting to bypass this intermediate by directly procuring 2-chloro-5-fluoropyrimidine introduces severe process liabilities; the 2-chloro analog is a corrosive, moisture-sensitive compound prone to violent exotherms and degradation upon prolonged storage [2]. Procuring the stable 2-hydroxy precursor allows chemists to safely stockpile the material and perform on-demand chlorination, ensuring higher overall yield and process safety. Furthermore, as a prodrug, direct substitution with 5-fluorouracil (5-FU) fails to replicate the 100% oral bioavailability achieved via liver-specific aldehyde oxidase activation, as 5-FU suffers from rapid gastrointestinal degradation [1].

Enhanced Oral Bioavailability and Clearance Profile via Liver-Specific Activation

In comparative pharmacokinetic studies using BDF1 mice, 5-fluoro-2-hydroxypyrimidine (5-FP) demonstrated a 100% oral bioavailability at a 25 mg/kg dosage, significantly outperforming 5-fluorouracil (5-FU), which suffers from inconsistent and poor oral absorption due to gastrointestinal metabolism [1]. Furthermore, the clearance rate of 5-FP was 3-fold slower than that of 5-FU, and its half-life was at least 2-fold longer [1]. This is driven by 5-FP's specific activation by liver aldehyde oxidase, bypassing GI degradation and maintaining steady-state plasma levels of 5-FU (40-70 microM) for over 4 hours [1].

Evidence DimensionOral Bioavailability and Clearance Rate
Target Compound Data100% bioavailability (at 25 mg/kg); 3-fold slower clearance
Comparator Or Baseline5-Fluorouracil (Inconsistent/low bioavailability; faster clearance)
Quantified DifferenceComplete oral absorption and 3x reduction in clearance rate
ConditionsBDF1 mice in vivo pharmacokinetic models

Enables the development of orally administered fluorouracil therapeutics with predictable dosing and sustained therapeutic windows.

Superior Shelf-Life and Handling Safety for Scalable Synthesis

2-Chloro-5-fluoropyrimidine is a highly reactive, corrosive intermediate that requires stringent inert storage and is prone to violent thermal exotherms (>100 °C) during reactions such as palladium-catalyzed cyanation [1]. In contrast, 5-fluoro-2-hydroxypyrimidine is a bench-stable solid (melting point 170-174 °C) that does not undergo spontaneous degradation or violent exotherms under standard conditions. Procuring the 2-hydroxy compound allows for safe, long-term stockpiling and safe on-demand conversion to the 2-chloro derivative using POCl3, mitigating the severe supply chain and handling risks associated with pre-chlorinated pyrimidines .

Evidence DimensionThermal stability and storage requirements
Target Compound DataBench-stable solid (mp 170-174 °C); safe for long-term storage
Comparator Or Baseline2-Chloro-5-fluoropyrimidine (Corrosive, moisture-sensitive, violent exotherm risk >100 °C)
Quantified DifferenceElimination of severe handling hazards and cold/inert storage requirements
ConditionsStandard laboratory storage and process scale-up environments

Reduces hazardous material handling costs and prevents batch failures associated with the degradation of reactive halogenated intermediates.

Halogen-Driven Stabilization of the Hydroxy Tautomer

Ab initio calculations (SCF/6-31++G**) and matrix-isolation FT-IR studies demonstrate that the highly electronegative C5-fluorine atom significantly alters the tautomeric equilibrium of the pyrimidine ring [1]. Compared to the unfluorinated 2-hydroxypyrimidine, 5-fluoro-2-hydroxypyrimidine exhibits a much larger energy difference favoring the hydroxy tautomer over the oxo form [1]. This stabilization dictates its reactivity pattern, making it more predictable for O-alkylation, while the fluorine atom simultaneously lowers the predicted pKa to ~7.39 (versus >9.0 for the unfluorinated analog), enhancing its utility as a hydrogen-bond donor .

Evidence DimensionHydroxy vs. Oxo Tautomer Energy Difference and pKa
Target Compound DataHighly stabilized hydroxy tautomer; pKa ~7.39
Comparator Or Baseline2-Hydroxypyrimidine (Lower energy barrier to oxo form; pKa >9.0)
Quantified DifferenceIncreased thermodynamic preference for the hydroxy tautomer and ~1.6+ unit pKa drop
ConditionsMatrix-isolation FT-IR and predictive pKa models

Ensures predictable regioselectivity during functionalization (e.g., O- vs N-alkylation) and modulates the physicochemical properties of downstream APIs.

On-Demand Synthesis of Reactive Fluoropyrimidine Intermediates

Because 5-fluoro-2-hydroxypyrimidine is a bench-stable solid, it is the ideal procurement choice for process chemistry facilities that need to synthesize 2-chloro-5-fluoropyrimidine derivatives. It can be safely stockpiled and converted via POCl3 only when the highly reactive chloro-intermediate is required for immediate downstream cross-coupling, avoiding the degradation issues of storing the chloro-analog.

Development of Orally Bioavailable Antineoplastic Prodrugs

Leveraging its specific activation by liver aldehyde oxidase, 5-fluoro-2-hydroxypyrimidine is utilized in pharmacological research as a superior oral prodrug scaffold for 5-fluorouracil [1]. It is perfectly suited for formulations targeting sustained plasma levels of 5-FU without the gastrointestinal toxicity and inconsistent absorption associated with direct 5-FU administration [1].

Supramolecular Chemistry and Cocrystal Engineering

The stabilized hydroxy tautomer and the modulated pKa imparted by the C5-fluorine make this compound an excellent hydrogen-bond donor and acceptor for crystal engineering [2]. It is used to design novel cocrystals and supramolecular architectures, where precise control over tautomeric state and non-covalent interactions is required to improve the solubility or stability of active pharmaceutical ingredients [2].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

114.02294089 g/mol

Monoisotopic Mass

114.02294089 g/mol

Heavy Atom Count

8

UNII

1VXI7T1BI5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2022-78-8

Wikipedia

5-fluoropyrimidin-2-one

Dates

Last modified: 08-15-2023

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